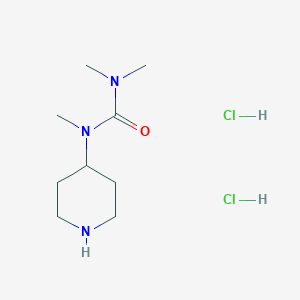
1,1,3-トリメチル-3-ピペリジン-4-イルウレア;二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The compound also contains a urea group, which is a functional group that plays a key role in many biological processes.
科学的研究の応用
NLRP3 インフラマソーム阻害剤
この化合物は、NLRP3 インフラマソーム阻害剤の開発に使用されてきました . NLRP3 インフラマソームは、細胞質パターン認識受容体であり、外因性および内因性刺激に対する応答において重要な役割を果たします . 研究者らは、アクリル酸誘導体INF39の構造と、最近同定されたNLRP3結合剤HS203873に存在する1-(ピペリジン-4-イル)1,3-ジヒドロ-2H-ベンゾ[d]イミダゾール-2-オン部分構造を組み合わせました . これにより、さまざまなモジュール化されたベンゾ[d]イミダゾール-2-オン誘導体のシリーズが開発されました .
パイロトーシスとインターロイキン-1β阻害
この化合物は、パイロトーシスとインターロイキン-1β阻害の研究に使用されてきました . パイロトーシスは、高度に炎症性のプログラム細胞死であり、細胞内病原体への感染時に最も頻繁に起こり、抗菌反応の一部を形成すると考えられています . インターロイキン-1βは、単球、組織マクロファージ、ケラチノサイト、およびその他の上皮細胞を含むさまざまな細胞で産生される炎症性サイトカインです .
ATP加水分解
この化合物は、ATP加水分解の研究に使用されてきました . ATP加水分解は、有機分子の分解から捕獲された化学エネルギーが放出される反応です .
作用機序
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not yet fully understood. It is known that piperidine derivatives, to which this compound belongs, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific enzymes, proteins, and other biomolecules that 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride interacts with are yet to be identified.
Cellular Effects
The cellular effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not well-documented. It is known that piperidine derivatives can have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is not yet fully understood. Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride in laboratory settings are not well-documented. It is known that piperidine derivatives can have a wide range of effects over time, including impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride at different dosages in animal models are not well-documented. It is known that piperidine derivatives can have a wide range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is involved in are not well-documented. It is known that piperidine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride within cells and tissues are not well-documented. It is known that piperidine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride and any effects on its activity or function are not well-documented. It is known that piperidine derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
特性
IUPAC Name |
1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMPWWZUFGZWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

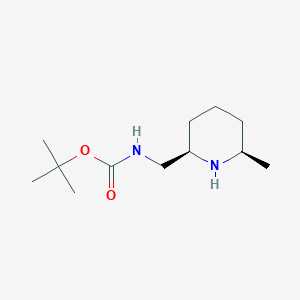
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
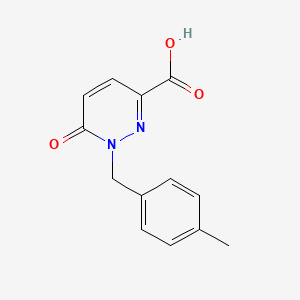
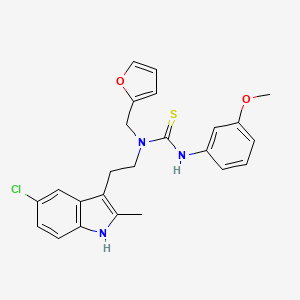
![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
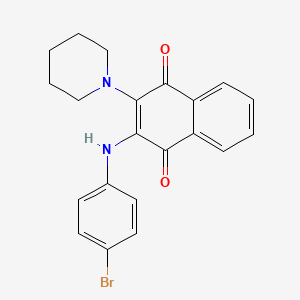
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)


![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
![(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B2419723.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)